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For Researchers, Scientists, and Drug Development Professionals

Introduction
N-(Cyclopropylmethyl)piperidin-4-amine (CAS No. 1182895-15-3) is a substituted piperidine

derivative that serves as a valuable building block in medicinal chemistry and drug discovery.[1]

Its structure, which incorporates a cyclopropylmethyl group and a primary amine on a

piperidine scaffold, offers a unique combination of rigidity and lipophilicity, making it an

attractive moiety for the synthesis of novel therapeutic agents. The molecular formula of this

compound is C9H18N2, with a molecular weight of 154.25 g/mol .[1]

A thorough understanding of the spectroscopic properties of N-(Cyclopropylmethyl)piperidin-4-

amine is crucial for its unambiguous identification, purity assessment, and for tracking its

transformations in chemical reactions. This in-depth technical guide provides a detailed

analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for this compound. While experimental spectra for this specific
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molecule are not readily available in the public domain, this guide synthesizes predicted data

based on established spectroscopic principles and data from closely related analogs.

Molecular Structure and Key Features
The structure of N-(Cyclopropylmethyl)piperidin-4-amine is fundamental to interpreting its

spectral data. The key structural features include:

Piperidine Ring: A six-membered saturated heterocycle, which typically exists in a chair

conformation.

Cyclopropylmethyl Group: Attached to the piperidine nitrogen, this group consists of a three-

membered cyclopropane ring and a methylene (-CH2-) linker.

Primary Amine Group: An -NH2 group attached to the C4 position of the piperidine ring.

These features will give rise to characteristic signals in the various spectra.

Figure 1. Chemical structure of N-(Cyclopropylmethyl)piperidin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

a molecule.

¹H NMR Spectroscopy
The proton NMR spectrum of N-(Cyclopropylmethyl)piperidin-4-amine is expected to show

distinct signals for the protons of the piperidine ring, the cyclopropylmethyl group, and the

primary amine.

Predicted ¹H NMR Chemical Shifts and Multiplicities:
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Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration

Piperidine H (axial,

C2, C6)
1.8 - 2.0 Multiplet 2H

Piperidine H

(equatorial, C2, C6)
2.8 - 3.0 Multiplet 2H

Piperidine H (axial,

C3, C5)
1.2 - 1.4 Multiplet 2H

Piperidine H

(equatorial, C3, C5)
1.6 - 1.8 Multiplet 2H

Piperidine H (C4) 2.5 - 2.7 Multiplet 1H

-NH₂ 1.5 - 2.5 (broad) Singlet (broad) 2H

-CH₂-

(cyclopropylmethyl)
2.2 - 2.4 Doublet 2H

-CH- (cyclopropyl) 0.8 - 1.0 Multiplet 1H

-CH₂- (cyclopropyl,

cis)
0.4 - 0.6 Multiplet 2H

-CH₂- (cyclopropyl,

trans)
0.1 - 0.3 Multiplet 2H

Interpretation:

The protons on the piperidine ring will exhibit complex splitting patterns due to geminal and

vicinal coupling. The equatorial protons are typically deshielded (appear at a higher chemical

shift) compared to the axial protons.

The primary amine protons will likely appear as a broad singlet, and its chemical shift can be

concentration and solvent dependent.

The methylene protons of the cyclopropylmethyl group will be a doublet due to coupling with

the cyclopropyl methine proton.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1419567?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The cyclopropyl protons will be in the highly shielded region of the spectrum (upfield), a

characteristic feature of this strained ring system.

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon

environments in the molecule.

Predicted ¹³C NMR Chemical Shifts:

Carbon Assignment Predicted Chemical Shift (δ, ppm)

Piperidine C2, C6 55 - 60

Piperidine C3, C5 30 - 35

Piperidine C4 50 - 55

-CH₂- (cyclopropylmethyl) 60 - 65

-CH- (cyclopropyl) 8 - 12

-CH₂- (cyclopropyl) 3 - 7

Interpretation:

The carbon atoms of the piperidine ring will appear in the aliphatic region.

The methylene carbon of the cyclopropylmethyl group will be the most downfield among the

sp³ carbons due to its attachment to the nitrogen atom.

The cyclopropyl carbons will be significantly shielded, appearing at very low chemical shifts,

which is a diagnostic feature.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

3300 - 3500 N-H stretching (primary amine) Medium, broad (two bands)

3080 - 3000 C-H stretching (cyclopropyl) Medium

2950 - 2850 C-H stretching (aliphatic) Strong

1590 - 1650 N-H bending (scissoring) Medium

1450 - 1470 C-H bending (scissoring) Medium

1000 - 1050 C-N stretching Medium

~1020 Cyclopropane ring breathing Weak to medium

Interpretation:

The most prominent features will be the N-H stretching bands of the primary amine in the

3300-3500 cm⁻¹ region. The presence of two bands in this region is characteristic of a

primary amine.

The C-H stretching of the cyclopropyl group above 3000 cm⁻¹ is a key indicator of this

functionality.

Strong C-H stretching bands from the piperidine and methylene groups will be observed

below 3000 cm⁻¹.

The N-H bending vibration will also be a useful diagnostic peak.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Predicted Mass Spectrometry Data:
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m/z Ion Interpretation

154 [M]⁺• Molecular ion

155 [M+H]⁺
Protonated molecular ion (in

ESI or CI)

113 [M - C₃H₅]⁺ Loss of the cyclopropyl group

97 [M - C₄H₇N]⁺
Alpha-cleavage with loss of the

cyclopropylmethylamino group

83 [C₅H₉N]⁺ Piperidine ring fragment

56 [C₃H₆N]⁺
Fragment from piperidine ring

cleavage

41 [C₃H₅]⁺ Cyclopropyl cation

Interpretation:

The molecular ion peak is expected at m/z 154. In soft ionization techniques like

Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ at m/z 155 would be

prominent.

A key fragmentation pathway would be the loss of the cyclopropyl group (m/z 41) or the

entire cyclopropylmethyl group.

Alpha-cleavage adjacent to the piperidine nitrogen is a common fragmentation pathway for

such compounds, leading to the formation of stable iminium ions.
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Data Acquisition Workflow

Sample Preparation
(Dissolution in appropriate solvent)
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FT-IR SpectrometerATR or KBr pellet

Mass Spectrometer
EI or ESI

Data Analysis
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Figure 2. General workflow for spectroscopic data acquisition.

Experimental Protocols
The following are standard protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of N-(Cyclopropylmethyl)piperidin-4-amine in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR

tube.

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical

parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of

2-4 seconds.

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of

scans will be required compared to ¹H NMR.

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate

the signals.
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IR Spectroscopy
Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the neat sample (if liquid or a

waxy solid) directly on the ATR crystal.

KBr Pellet (for solids): Grind a small amount of the sample with dry potassium bromide

(KBr) and press into a thin, transparent pellet.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Processing: Perform a background subtraction and identify the key absorption bands.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Instrumentation:

Electron Ionization (EI): Introduce the sample via a direct insertion probe or a gas

chromatograph (GC).

Electrospray Ionization (ESI): Infuse the sample solution directly into the ESI source.

Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Data Analysis: Identify the molecular ion peak and major fragment ions.

Conclusion
This technical guide provides a comprehensive overview of the expected NMR, IR, and MS

spectroscopic data for N-(Cyclopropylmethyl)piperidin-4-amine. By understanding these

spectral signatures, researchers can confidently identify and characterize this important

chemical building block, ensuring the integrity of their synthetic work and facilitating the

development of novel molecules with potential therapeutic applications. The provided
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experimental protocols offer a standardized approach for obtaining high-quality spectroscopic

data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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